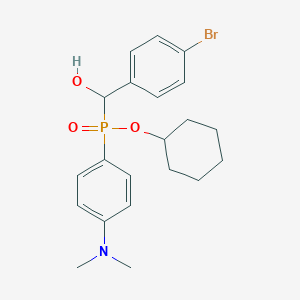![molecular formula C14H13N3O5S B2862804 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide CAS No. 899954-96-2](/img/structure/B2862804.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide is an intriguing and complex compound known for its multifaceted applications in scientific research. This molecule combines functionalities of benzo[d]isothiazoles, isoxazoles, and propanamides, contributing to its unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide typically involves multiple steps, including the formation of the isothiazole and isoxazole rings, followed by their subsequent coupling. A representative synthetic route might include:
Formation of the benzo[d]isothiazole core through cyclization reactions.
Oxidation to introduce the dioxido and oxo functionalities.
Synthesis of the 5-methylisoxazole moiety via cycloaddition reactions.
Coupling of the two main components under amide bond-forming conditions, typically using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Scaling up the production of this compound for industrial purposes would involve optimizing the above synthetic steps to improve yield and reduce cost. Catalysts and automated reaction setups are often employed to achieve higher efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation, particularly at the sulfur atom in the isothiazole ring.
Reduction: Reduction reactions typically target the oxo groups, converting them to hydroxyl functionalities under mild conditions.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution, introducing various functional groups that can modify its properties.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Conditions typically involve controlled temperatures, solvents like dichloromethane or methanol, and catalysts when necessary.
Major Products
The reactions often yield products with modified electronic properties, enhancing the compound's interaction with biological targets or changing its chemical reactivity.
Applications De Recherche Scientifique
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-methylisoxazol-3-yl)propanamide has broad applications across various fields:
Chemistry: Utilized in studying reaction mechanisms, especially those involving heterocyclic compounds.
Biology: Serves as a probe for understanding enzyme interactions and signaling pathways.
Medicine: Potential use in drug discovery, targeting specific enzymes or receptors implicated in diseases.
Industry: Employed in the development of advanced materials due to its unique structural properties.
Mécanisme D'action
The compound exerts its effects primarily through interactions with biological macromolecules. It can bind to enzyme active sites, inhibiting or modulating their activity. Pathways affected include those involving oxidative stress responses and inflammatory processes. Its molecular targets often include key proteins involved in these pathways, such as kinases and transcription factors.
Comparaison Avec Des Composés Similaires
Unique Features
Compared to other compounds with similar structures, this molecule's unique combination of isothiazole and isoxazole rings, along with the propanamide linkage, provides distinct chemical and biological properties.
Similar Compounds
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(3-methylisoxazol-5-yl)prop-2-enamide
2-(5-methylisoxazol-3-yl)-3-(1,1-dioxo-3-oxobenzo[d]isothiazol-2-yl)propanamide
N-(3-chloro-5-methylisoxazol-4-yl)-3-(1,1-dioxo-1,2-benzisothiazol-3-yl)propanamide
These compounds share structural motifs but differ in the positioning and nature of functional groups, leading to variations in their chemical behavior and biological activity. This compound’s specific structural configuration imparts its distinctiveness, making it a valuable subject of study.
Propriétés
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-9-8-12(16-22-9)15-13(18)6-7-17-14(19)10-4-2-3-5-11(10)23(17,20)21/h2-5,8H,6-7H2,1H3,(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLENNWXDEHRYRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(3-carbazol-9-yl-2-hydroxypropoxy)phenyl]acetamide](/img/structure/B2862727.png)



![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2862734.png)
![2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2862736.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2862742.png)
![5-(4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carbonyl)pyridin-2(1H)-one](/img/structure/B2862743.png)
